Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17689251
InChI: InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-5-4-14-7-9(13)6-10(14)8-15/h9-10H,4-8,13H2,1-3H3
SMILES:
Molecular Formula: C12H23N3O2
Molecular Weight: 241.33 g/mol

Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

CAS No.:

Cat. No.: VC17689251

Molecular Formula: C12H23N3O2

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate -

Specification

Molecular Formula C12H23N3O2
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl 7-amino-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-5-4-14-7-9(13)6-10(14)8-15/h9-10H,4-8,13H2,1-3H3
Standard InChI Key KJFSMKNIMGVVDQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN2CC(CC2C1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate features a bicyclic structure with a piperazine ring fused to a pyrrolidine-like system. The presence of a tert-butoxycarbonyl (Boc) group at the 2-position and an amino group at the 7-position introduces both steric and electronic effects that modulate reactivity and binding affinity . The compound’s stereochemistry, as indicated by configurations such as (7R,8aR) or (7S,8aR), is pivotal for its interaction with biological targets, particularly ion channels .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC12H23N3O2\text{C}_{12}\text{H}_{23}\text{N}_{3}\text{O}_{2}
Molecular Weight241.33 g/mol
CAS Number2165768-48-7, 1706647-02-0, 1212440-45-3, 2165916-39-0
IUPAC Nametert-butyl 7-amino-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
SMILES NotationCC(C)(C)OC(=O)N1CCN2CC(CC2C1)N

The variability in CAS numbers reflects distinct stereoisomers or synthetic batches, underscoring the importance of precise identification in research .

Physicochemical Profile

While detailed physicochemical data (e.g., melting point, solubility) remain scarce in public literature, the compound’s Boc group enhances stability, making it suitable for storage and handling in laboratory settings . Its amine functionality facilitates participation in nucleophilic reactions, enabling derivatization for structure-activity relationship (SAR) studies.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves cyclization strategies using piperazine and carboxylic acid precursors. For example, a two-step process may include:

  • Condensation: Reacting a Boc-protected piperazine derivative with a pyrrolidine-containing carboxylic acid under basic conditions.

  • Cyclization: Intramolecular amide bond formation catalyzed by coupling agents like HATU or DCC.

Reaction conditions (e.g., temperature, solvent choice) are often proprietary, though polar aprotic solvents such as DMF or dichloromethane are commonly employed .

Industrial Availability

Commercial suppliers, including Aladdin Scientific and Angel Pharmatech, offer the compound in high purity (>95%) for research purposes. Prices vary based on stereochemical configuration, with the (7R,8aR)-isomer priced at approximately $107/50 mg .

Pharmacological Applications

Calcium Channel Modulation

The compound exhibits potent activity as a calcium channel blocker, particularly in neuronal cells. By inhibiting voltage-gated calcium channels (VGCCs), it reduces intracellular calcium influx, a mechanism relevant to pain management and neurodegenerative diseases. Preclinical studies suggest selectivity for Cav2.2 (N-type) channels, which are implicated in neuropathic pain pathways.

Neurological Disorder Research

In animal models, derivatives of tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate have shown efficacy in attenuating hyperalgesia and allodynia, with minimal off-target effects compared to traditional gabapentinoids. Structural analogs, such as the 7-hydroxy and 7-oxo derivatives, are being explored for enhanced blood-brain barrier permeability .

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaKey ModificationPharmacological Target
tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylateC12H23N3O2\text{C}_{12}\text{H}_{23}\text{N}_{3}\text{O}_{2}Amino group at C7Cav2.2 channels
tert-butyl (7R,8aR)-7-hydroxy derivativeC12H22N2O3\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{3}Hydroxyl group at C7NMDA receptors
tert-butyl (8aS)-7-oxo derivativeC12H21N2O3\text{C}_{12}\text{H}_{21}\text{N}_{2}\text{O}_{3}Ketone at C7Sigma-1 receptors

Future Directions and Challenges

Current research prioritizes optimizing stereochemical purity and oral bioavailability. Challenges include scaling synthesis while maintaining enantiomeric excess and elucidating long-term toxicological effects. Collaborative efforts between academic and industrial entities are critical to advancing this compound into clinical trials .

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